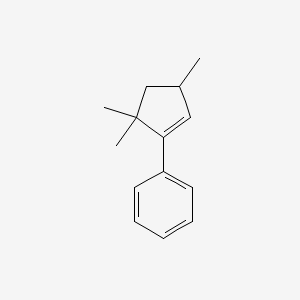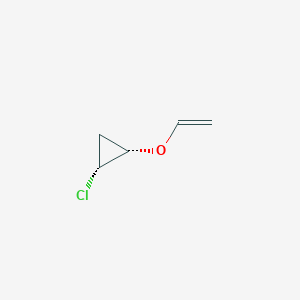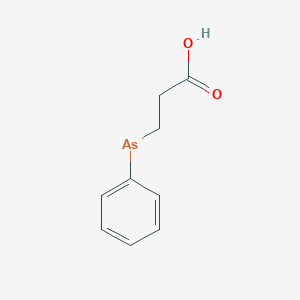![molecular formula C9H8Cl2 B14650444 Benzene, [(1E)-3,3-dichloro-1-propenyl]- CAS No. 51157-80-3](/img/structure/B14650444.png)
Benzene, [(1E)-3,3-dichloro-1-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1E)-3,3-dichloro-1-propenyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3,3-dichloro-1-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]- typically involves the reaction of benzene with 3,3-dichloro-1-propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dichloro-1-propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, [(1E)-3,3-dichloro-1-propenyl]- undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Benzene, [(1E)-3,3-dichloro-1-propenyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic hydrocarbons on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, Benzene, [(1E)-3,3-dichloro-1-propenyl]- is used in the production of polymers, resins, and other materials. It is also used as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Benzene, [(1E)-3,3-dichloro-1-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 3,3-dichloro-1-propenyl group influences the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Benzene, 1,3-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 3 positions.
Benzene, 1,4-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 4 positions.
Benzene, 1,2-dichloro-: A benzene ring substituted with two chlorine atoms at the 1 and 2 positions.
Uniqueness: Benzene, [(1E)-3,3-dichloro-1-propenyl]- is unique due to the presence of the 3,3-dichloro-1-propenyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This unique structure allows for specific interactions and applications in various fields.
Propriétés
Numéro CAS |
51157-80-3 |
|---|---|
Formule moléculaire |
C9H8Cl2 |
Poids moléculaire |
187.06 g/mol |
Nom IUPAC |
3,3-dichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,9H |
Clé InChI |
PLNSKVFVQQBEMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)





![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)


![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)
